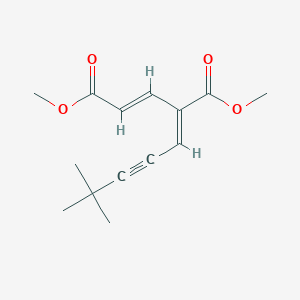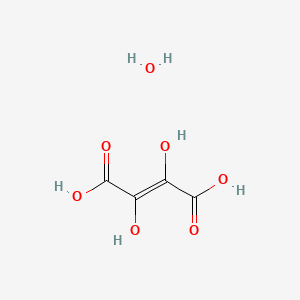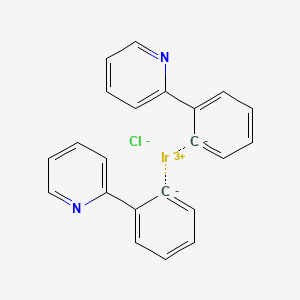
イリジウム(III) 塩化物; 2-フェニルピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium(3+);2-phenylpyridine;chloride, also known as tris(2-phenylpyridine)iridium, is an organoiridium complex with the chemical formula Ir(C₆H₄-C₅H₄N)₃. This compound is a yellow-green solid and is known for its electroluminescent properties, emitting green light. It is a derivative of Iridium(3+) bound to three monoanionic 2-pyridinylphenyl ligands .
科学的研究の応用
Iridium(3+);2-phenylpyridine;chloride has a wide range of scientific research applications:
作用機序
Target of Action
The primary target of the compound “Iridium(3+);2-phenylpyridine;chloride”, also known as Tris(2-phenylpyridine)iridium, is the electroluminescent system . This compound is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands .
Mode of Action
The compound interacts with its target by emitting green light when it is electroluminescent . This is due to the strong spin-orbital interaction in the complexes, which allows electrons and holes to recombine with 100% internal efficiency .
Biochemical Pathways
The compound is involved in the photoredox catalysis pathway . Its excited state has a reduction potential of -2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ . This makes it a strong photoreducing agent .
Result of Action
The result of the compound’s action is the emission of green light . This property is utilized in the fabrication of OLED devices . The emission color can change from red to violet due to the variation of the ligand composition .
Action Environment
The action of the compound can be influenced by environmental factors such as light and temperature. For instance, the compound is electroluminescent, meaning it emits light in response to an electric current or a strong electric field . Therefore, the presence and intensity of an electric field can significantly influence the compound’s action. Additionally, the compound’s properties are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) , suggesting that changes in temperature or pressure could potentially affect its stability and efficacy.
準備方法
The synthesis of Iridium(3+);2-phenylpyridine;chloride typically involves cyclometalation reactions of 2-phenylpyridine and iridium trichloride. The reaction can be represented by the following equation: [ \text{IrCl}_3 + 3 \text{C}_6\text{H}_5\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir(C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N)}_3 + 3 \text{HCl} ] This reaction proceeds via the formation of a chloride-bridged dimer, which is then converted to the desired complex . Industrial production methods often involve solid-state mechanochemistry, which enables the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes from relatively cheap iridium(III) chloride hydrate without the use of significant amounts of organic solvent .
化学反応の分析
Iridium(3+);2-phenylpyridine;chloride undergoes several types of chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions are common, where the 2-phenylpyridine ligands can be substituted with other ligands. Common reagents used in these reactions include silver triflate for ligand exchange and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include different iridium complexes with varying ligands and oxidation states.
類似化合物との比較
Similar compounds to Iridium(3+);2-phenylpyridine;chloride include other cyclometalated iridium complexes such as:
Tris(2-phenylpyridine)iridium(III): Similar in structure but with different ligands.
Iridium(III) acetylacetonate: Another commonly used iridium complex with different ligands and properties.
Ruthenium(II) tris(bipyridine): A similar photoredox catalyst with different metal and ligands. Iridium(3+);2-phenylpyridine;chloride is unique due to its strong photoreducing properties and high quantum efficiency in OLED applications.
特性
CAS番号 |
92220-65-0 |
|---|---|
分子式 |
C44H36Cl4Ir3N4-4 |
分子量 |
1339.2 g/mol |
IUPAC名 |
iridium;2-phenylpyridine;tetrachloride |
InChI |
InChI=1S/4C11H9N.4ClH.3Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;/h4*1-9H;4*1H;;;/p-4 |
InChIキー |
HSHIAFYREBCJPI-UHFFFAOYSA-J |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3] |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Ir].[Ir].[Ir] |
同義語 |
di-μ-Chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]di-iridium Stereoisomer_x000B_2-Phenylpyridine Iridium Complex; _x000B__x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/new.no-structure.jpg)
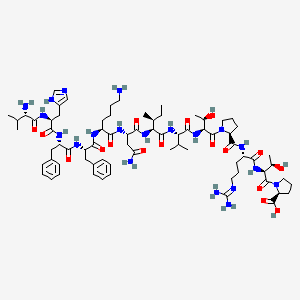
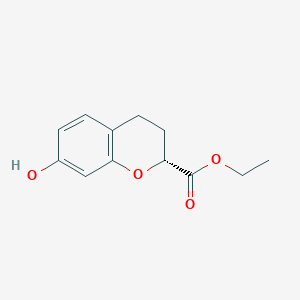
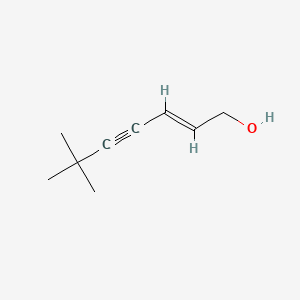
![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)


